Ethyl (octadecylsulfanyl)acetate
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Overview
Description
Ethyl (octadecylsulfanyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features an ethyl group, an octadecylsulfanyl group, and an acetate group, making it a unique molecule with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (octadecylsulfanyl)acetate typically involves the esterification of octadecylsulfanylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (octadecylsulfanyl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield octadecylsulfanylacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Oxidation: The sulfur atom in the octadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: Octadecylsulfanylacetic acid and ethanol.
Reduction: Octadecylsulfanyl alcohol.
Oxidation: Sulfoxides or sulfones of the octadecylsulfanyl group.
Scientific Research Applications
Ethyl (octadecylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl (octadecylsulfanyl)acetate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active octadecylsulfanylacetic acid, which can then interact with cellular pathways. The sulfur atom in the octadecylsulfanyl group can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Ethyl (octadecylsulfanyl)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the long octadecylsulfanyl chain, which imparts distinct physical and chemical properties.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Octadecyl acetate: Similar in having a long carbon chain but lacks the sulfur atom, resulting in different reactivity and applications.
Properties
CAS No. |
103808-52-2 |
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Molecular Formula |
C22H44O2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
ethyl 2-octadecylsulfanylacetate |
InChI |
InChI=1S/C22H44O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-22(23)24-4-2/h3-21H2,1-2H3 |
InChI Key |
DTVAITXITJXNKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(=O)OCC |
Origin of Product |
United States |
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